molecular formula C14H12ClN5OS B11011962 3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11011962
M. Wt: 333.8 g/mol
InChI Key: ANWWGFPKSJSHAA-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit histone deacetylases (HDACs) and other key enzymes, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[bis(2-chloroethyl)amino]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide
  • 2-[bis(2-chloroethyl)amino]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide
  • 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Uniqueness

3-(2-chlorophenyl)-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the presence of the chlorophenyl and thiadiazole moieties. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H12ClN5OS

Molecular Weight

333.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H12ClN5OS/c1-8-17-18-14(22-8)16-13(21)12-7-11(19-20(12)2)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21)

InChI Key

ANWWGFPKSJSHAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl

Origin of Product

United States

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